

# In-Depth Technical Guide: H-L-Lys(4-N3-Z)-OH Hydrochloride

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## Compound of Interest

Compound Name: H-L-Lys(4-N3-Z)-OH hydrochloride

Cat. No.: B15141867

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This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of **H-L-Lys(4-N3-Z)-OH hydrochloride** (CAS: 2084913-49-3). Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol for its determination and offers insights into its expected solubility based on its structural components.

## Core Compound Properties

**H-L-Lys(4-N3-Z)-OH hydrochloride** is a synthetic amino acid derivative widely utilized in bioconjugation and chemical biology. It incorporates an azide moiety, enabling its use in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).<sup>[1]</sup> These reactions allow for the precise, site-specific labeling and modification of proteins and other biomolecules.

The structure consists of an L-lysine core, where the epsilon-amino group ( $\epsilon$ -NH<sub>2</sub>) is protected by a 4-azidobenzyloxycarbonyl (4-N3-Z) group. The presence of the hydrochloride salt enhances the compound's stability and handling characteristics.

Table 1: Physicochemical Properties of **H-L-Lys(4-N3-Z)-OH Hydrochloride**

Property	Value	Source(s)
CAS Number	2084913-49-3	[2][3]
Molecular Formula	C <sub>14</sub> H <sub>20</sub> ClN <sub>5</sub> O <sub>4</sub>	[4]
Molecular Weight	357.79 g/mol	[4]
Appearance	White to light yellow solid	[4]
Purity	>96% to >98% (typical)	[3]
Storage Conditions	2-8 °C (short-term); -20°C to -80°C (long-term stock solution)	[1][4]
IUPAC Name	(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride	[4]

## Solubility Profile

As of late 2025, specific quantitative solubility data for **H-L-Lys(4-N3-Z)-OH hydrochloride** in common laboratory solvents is not widely published in peer-reviewed literature or on supplier data sheets. However, the compound's structure provides clues to its likely behavior:

- Aqueous Solubility:** The parent amino acid, L-lysine hydrochloride, is highly soluble in water (500 g/L at 20°C). The presence of the free alpha-amino and carboxylic acid groups on **H-L-Lys(4-N3-Z)-OH hydrochloride** contributes to some degree of water solubility. However, the large, hydrophobic 4-azidobenzyloxycarbonyl (4-N3-Z) protecting group is expected to significantly decrease its solubility in aqueous buffers compared to unmodified lysine hydrochloride.
- Organic Solvent Solubility:** Due to the aromatic Z-group, the compound is anticipated to be soluble in polar aprotic organic solvents. A related, structurally similar compound, N-Fmoc-N'-(azido-PEG4)-L-Lysine, is reported to be soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). It is therefore probable that **H-L-Lys(4-N3-Z)-OH hydrochloride** shares a similar solubility profile in these solvents.

Below is a table of expected solubility based on structural analysis. Researchers should confirm these qualitative assessments experimentally.

Table 2: Predicted Solubility of **H-L-Lys(4-N3-Z)-OH Hydrochloride**

Solvent	Predicted Solubility	Rationale
Water	Low to Moderate	Hydrochloride salt and free amino/carboxyl groups aid solubility, but the large, nonpolar 4-N3-Z group hinders it.
Phosphate-Buffered Saline (PBS)	Low	Similar to water; solubility is likely pH-dependent.
Dimethyl Sulfoxide (DMSO)	High	Polar aprotic nature is well-suited for dissolving molecules with both polar and nonpolar regions.
Dimethylformamide (DMF)	High	Similar to DMSO, effective at solvating complex organic molecules.
Methanol (MeOH)	Moderate	Polar protic solvent may offer moderate solubility.
Ethanol (EtOH)	Low to Moderate	Less polar than methanol, may be less effective.
Dichloromethane (DCM)	Low to Moderate	Nonpolar nature may be suitable for the Z-group, but less so for the amino acid backbone.

## Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of an amino acid derivative like **H-L-Lys(4-N3-Z)-OH hydrochloride** in various solvents.

## Materials and Equipment

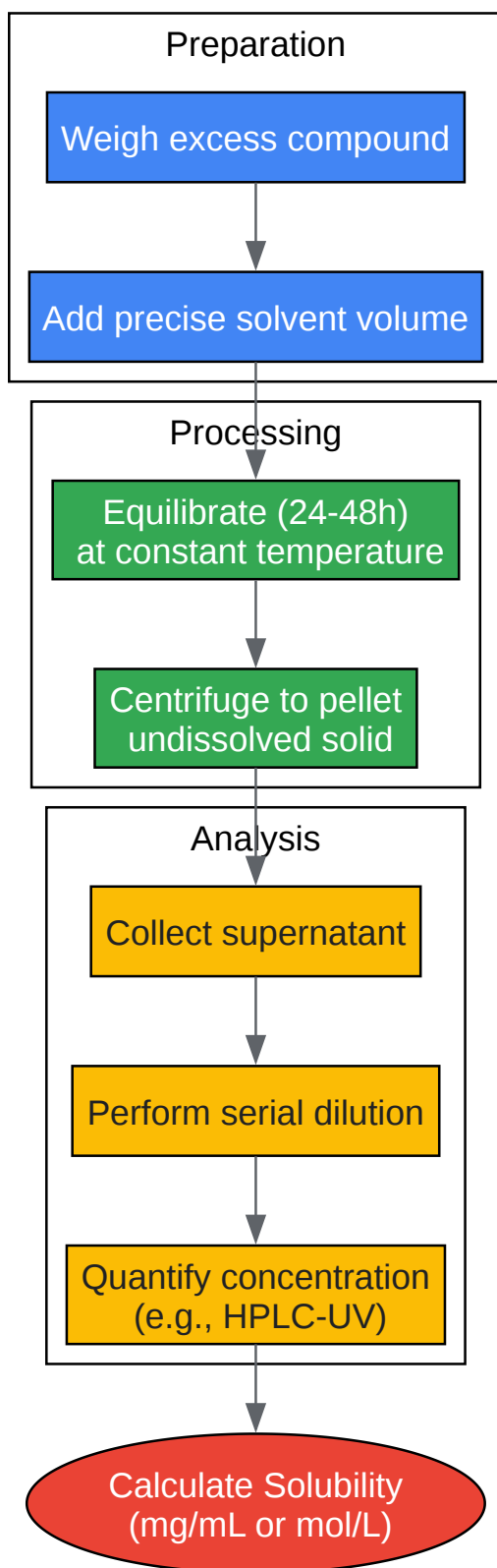
- **H-L-Lys(4-N3-Z)-OH hydrochloride**
- Selected solvents (e.g., Water, PBS pH 7.4, DMSO, DMF, Methanol)
- Analytical balance ( $\pm 0.01$  mg)
- Vortex mixer
- Thermostatic shaker/incubator
- Microcentrifuge (e.g., 14,000 x g)
- Calibrated pipettes
- HPLC-UV or a suitable spectrophotometer
- 2.0 mL microcentrifuge tubes

## Procedure (Equilibrium Solubility Method)

- **Preparation:** Label microcentrifuge tubes for each solvent to be tested.
- **Addition of Compound:** Weigh out an excess amount of **H-L-Lys(4-N3-Z)-OH hydrochloride** (e.g., 5-10 mg) and add it to each labeled tube. Record the exact mass.
- **Addition of Solvent:** Add a precise volume of the chosen solvent (e.g., 1.0 mL) to each tube.
- **Equilibration:** Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.
- **Phase Separation:** After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
- **Sample Dilution:** Carefully collect a known volume of the supernatant without disturbing the pellet. Perform a calibrated serial dilution of the supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

- Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method or UV-Vis spectrophotometry at the compound's  $\lambda$ -max.
- Calculation: Calculate the concentration of the saturated solution (solubility) using the measured concentration of the diluted sample and the dilution factor. Express the result in mg/mL or mol/L.

The workflow for this protocol is visualized in the diagram below.



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Caption: Experimental workflow for determining compound solubility.

## Visualization of Key Structural Features

The solubility of **H-L-Lys(4-N3-Z)-OH hydrochloride** is a balance between its hydrophilic and hydrophobic components. The following diagram illustrates these key functional groups.

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